Metaflumizon

Übersicht

Beschreibung

Es wird hauptsächlich im landwirtschaftlichen Bereich eingesetzt, um Insektenbefall zu bekämpfen, indem die Funktion ihres Nervensystems gestört wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

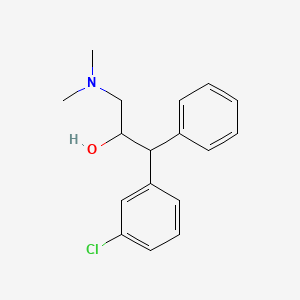

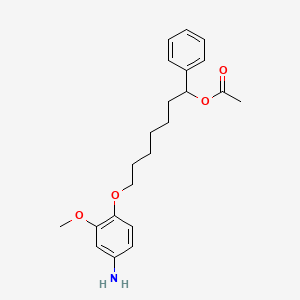

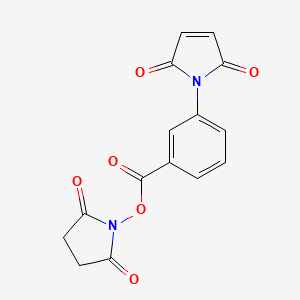

Die Synthese von Metaflumizon beinhaltet die Reaktion von 4-(Trifluormethoxy)anilin mit 4-(Trifluormethyl)benzaldehyd, um ein intermediäres Schiff-Base zu bilden. Dieses Zwischenprodukt wird dann mit Hydrazin umgesetzt, um die Semicarbazonstruktur zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung der gleichen chemischen Reaktionen wie in der Laborsynthese, jedoch optimiert für höhere Ausbeuten und Reinheit. Der Prozess umfasst strenge Reinigungsschritte, um sicherzustellen, dass das Endprodukt die für den landwirtschaftlichen Einsatz erforderlichen Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann zu ihren entsprechenden Amin-Derivaten reduziert werden.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Hydroxid-Ionen oder Amine werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Verschiedene oxidierte Derivate von this compound.

Reduktion: Amin-Derivate von this compound.

Substitution: Substituierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Metaflumizon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung von Natriumkanalblockern und deren Wechselwirkungen mit Insektennervensystemen.

Biologie: Untersucht wegen seiner Auswirkungen auf die Physiologie und das Verhalten von Insekten.

Industrie: Einsatz bei der Entwicklung neuer Insektizide und Schädlingsbekämpfungsstrategien

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Natriumkanäle im Nervensystem von Insekten blockiert. Diese Wirkung stört den normalen Fluss von Natriumionen, was zu Lähmung und Tod des Insekts führt. Zu den molekularen Zielstrukturen gehören spannungsgesteuerte Natriumkanäle, und die beteiligten Pfade beziehen sich auf die Hemmung des Natriumionenflusses, der für die Nervenimpulsübertragung entscheidend ist .

Wirkmechanismus

Metaflumizone, also known as Metaflumizone (E-isomer), (Z)-Metaflumizone, or (E)-Metaflumizone, is a semicarbazone insecticide that exhibits broad-spectrum activity against various pests . This article will delve into the mechanism of action of Metaflumizone, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Metaflumizone is the voltage-dependent sodium channels in the nerve cells of target insects . These channels are crucial for the propagation of action potentials in neurons, and their disruption leads to the paralysis and death of the affected insects .

Mode of Action

Metaflumizone works by blocking sodium channels in target insects, resulting in flaccid paralysis . It blocks sodium channels by binding selectively to the slow-inactivated state, which is characteristic of the Sodium Channel Blocker Insecticides (SCBIs) . This mode of action is distinct from all other sodium channel-targeting insecticides, including pyrethroids .

Biochemical Pathways

Metaflumizone affects the sodium ion transport pathway in the nervous system of insects . By blocking the voltage-dependent sodium channels, it disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials . This disruption leads to the paralysis and eventual death of the insect .

Pharmacokinetics

Following oral administration to rats, the absorption of Metaflumizone into the bloodstream was rather low, with most of the administered dose being excreted through feces . Absorbed Metaflumizone is extensively metabolized, and several metabolites can be detected in blood, bile, and urine . After topical administration to dogs, absorption through the skin is very low . Treated animals may ingest metaflumizone through licking or grooming .

Result of Action

The result of Metaflumizone’s action is the paralysis and death of the target insects . By blocking the sodium channels, it disrupts the normal functioning of the insect’s nervous system, leading to paralysis . This paralysis prevents the insect from feeding or moving, eventually leading to its death .

Action Environment

Metaflumizone has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems . Its action, efficacy, and stability can be influenced by environmental factors such as soil type, temperature, and moisture levels . For example, a study on the degradation of Metaflumizone under aerobic conditions in Brazilian soil showed that the degradation rate varied depending on the soil type .

Biochemische Analyse

Biochemical Properties

Metaflumizone acts by blocking voltage-dependent sodium channels in the nervous system of target insects, resulting in their paralysis . It interacts with these sodium channels by binding selectively to the slow-inactivated state . This interaction is characteristic of the semicarbazone class of insecticides, to which Metaflumizone belongs .

Cellular Effects

Metaflumizone exhibits substantial toxicity against various insects. For instance, it has been shown to have significant toxicity against the fall armyworm, Spodoptera frugiperda, with LC50 values of 2.43 mg/kg at 72 hours . This indicates that Metaflumizone can influence cell function by disrupting normal neural activity, leading to paralysis and eventual death of the insect .

Molecular Mechanism

The molecular mechanism of Metaflumizone involves the blocking of sodium channels in target insects . It achieves this by binding selectively to the slow-inactivated state of these channels . This results in flaccid paralysis, effectively immobilizing the insect .

Temporal Effects in Laboratory Settings

In laboratory settings, Metaflumizone has been observed to have long-term effects on cellular function. For instance, sublethal exposure to Metaflumizone significantly shortened adult longevity, extended pupal developmental times, and led to reduced pupal weight, pupation rates, and adult fecundity in the treated parental generation at LC10 or LC30 concentrations .

Dosage Effects in Animal Models

In animal models, the effects of Metaflumizone vary with different dosages. For instance, in rats given Metaflumizone orally by gavage, absorption was up to 17% of the administered dose after a single dose at 6 mg/kg body weight, and up to 7% after a single dose at 30 or 1000 mg/kg body weight .

Metabolic Pathways

Metaflumizone is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione . Unchanged parent compound was the major component of the residues extracted in tissues and plasma .

Transport and Distribution

Metaflumizone is widely distributed throughout the body . Residues in tissues at 168 hours after a single dose at 6 or 30 mg/kg body weight accounted for approximately 15% or approximately 2–3% of the administered dose, respectively, with fat, liver, kidney, muscle, and blood containing the highest concentrations of residues .

Subcellular Localization

Given its mechanism of action, it is likely that Metaflumizone localizes to the areas of the cell where voltage-dependent sodium channels are present, such as the cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Metaflumizone involves the reaction of 4-(trifluoromethoxy)aniline with 4-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazine to form the semicarbazone structure .

Industrial Production Methods

Industrial production of Metaflumizone typically involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for agricultural use .

Analyse Chemischer Reaktionen

Types of Reactions

Metaflumizone undergoes several types of chemical reactions, including:

Oxidation: Metaflumizone can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Substitution: Metaflumizone can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Various oxidized derivatives of Metaflumizone.

Reduction: Amine derivatives of Metaflumizone.

Substitution: Substituted aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indoxacarb: Ein weiteres Natriumkanalblocker-Insektizid.

Fipronil: Ein Phenylpyrazol-Insektizid, das ebenfalls auf das Nervensystem von Insekten abzielt.

Imidacloprid: Ein Neonicotinoid-Insektizid, das das Nervensystem beeinflusst, jedoch durch einen anderen Mechanismus.

Einzigartigkeit

Metaflumizon ist einzigartig in seiner spezifischen Wirkung als Semicarbazon-Natriumkanalblocker, der im Vergleich zu anderen Insektiziden einen anderen Wirkmechanismus bietet. Diese Einzigartigkeit macht es wertvoll bei der Bewältigung von Insektizidresistenz und bietet eine Alternative in integrierten Schädlingsbekämpfungsstrategien .

Eigenschaften

IUPAC Name |

1-[[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOMMKAVSCNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040373 | |

| Record name | Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139968-49-3 | |

| Record name | Metaflumizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139968-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Metaflumizone?

A1: Metaflumizone acts as a sodium channel blocker insecticide (SCBI). [, , , ] It specifically targets voltage-gated sodium (Nav) channels in insects, blocking the flow of sodium ions and disrupting nerve impulse transmission. This leads to paralysis and ultimately death of the insect. [, ]

Q2: Does Metaflumizone require metabolic activation to exert its insecticidal activity?

A2: Unlike some insecticides, Metaflumizone does not require metabolic activation. It is toxic to insects in its original form. []

Q3: How does Metaflumizone's interaction with sodium channels differ from that of pyrethroids?

A3: While both Metaflumizone and pyrethroids target sodium channels, they do so in distinct ways. Metaflumizone acts as a sodium channel blocker, effectively shutting down the channel, whereas pyrethroids function as sodium channel modulators, disrupting the channel's normal gating mechanism. []

Q4: Which state of the Nav channel does Metaflumizone preferentially bind to?

A4: Research suggests that Metaflumizone exhibits state-dependent inhibition, preferentially targeting Nav channels in the slow-inactivated state. This is similar to other SCI insecticides. []

Q5: Are there any studies investigating the specific binding site of Metaflumizone on insect Nav channels?

A5: While the precise binding site of Metaflumizone on insect Nav channels is still being elucidated, research on the diamondback moth (Plutella xylostella) has identified two point mutations (F1845Y and V1848I) in the sixth segment of domain IV of the PxNav protein that are associated with resistance to both Metaflumizone and indoxacarb (another SCBI). These mutations are located within a highly conserved sequence region predicted to be involved in the binding sites of local anesthetics and SCBIs. []

Q6: What strategies are recommended to manage potential resistance development to Metaflumizone?

A7: Implementing a robust insecticide resistance management (IRM) program is crucial. Key strategies include rotating Metaflumizone with insecticides possessing different modes of action, avoiding consecutive applications of Metaflumizone or other SCBIs, and monitoring insect populations for early signs of resistance development. [, , ]

Q7: Against which insect pests has Metaflumizone shown efficacy?

A7: Metaflumizone exhibits efficacy against a broad spectrum of insect pests, particularly those belonging to the Lepidoptera and Coleoptera orders. Notable targets include:

- Lepidoptera: Spodoptera frugiperda (fall armyworm), [, , , ] Cnaphalocrocis medinalis (rice leaf roller), [, , ] Spodoptera exigua (beet armyworm), [, ] Plutella xylostella (diamondback moth), [, , ] and Helicoverpa armigera (cotton bollworm). []

- Coleoptera: Leptinotarsa decemlineata (Colorado potato beetle). [, ]

Q8: Are there any studies exploring the use of Metaflumizone in combination with other insecticides?

A9: Yes, research suggests that certain binary mixtures of Metaflumizone with other insecticides can enhance its efficacy against specific pests. For instance, a synergistic effect was observed when Metaflumizone was combined with chlorantraniliprole against the fall armyworm (S. frugiperda). [] Similarly, combining Metaflumizone with a low rate of esfenvalerate also demonstrated efficacy against the Colorado potato beetle (L. decemlineata). []

Q9: What analytical methods are used to detect and quantify Metaflumizone residues?

A12: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common technique for detecting and quantifying Metaflumizone residues in various matrices, including crops and soil. This method offers high sensitivity and selectivity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

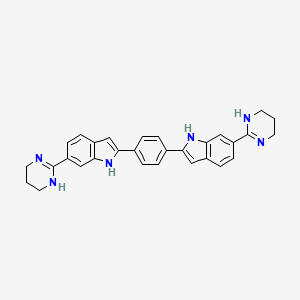

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)

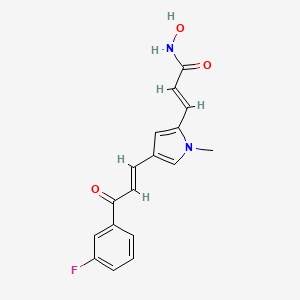

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)

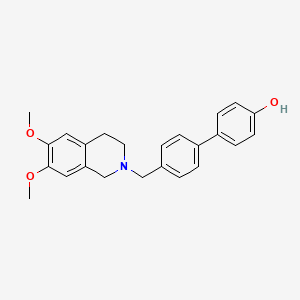

![1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide](/img/structure/B1676261.png)